2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid
Overview
Description
2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic organic compound that features a benzimidazole ring substituted with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with glyoxylic acid under acidic conditions, followed by oxidation to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid results in 2-(carboxymethyl)-1H-benzimidazole-5-carboxylic acid.
Reduction: Reduction of the carboxylic acid group yields 2-(hydroxymethyl)-1H-benzimidazole-5-methanol.
Substitution: Electrophilic substitution can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(hydroxymethyl)-1H-benzimidazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
1H-benzimidazole-5-carboxylic acid: Lacks the hydroxymethyl group, which may influence its biological activity and chemical properties.
Uniqueness
2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid is unique due to the presence of both the hydroxymethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-3H-benzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-4-8-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-3,12H,4H2,(H,10,11)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBZUTVUUNNXNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247128-20-7 | |
Record name | 247128-20-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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